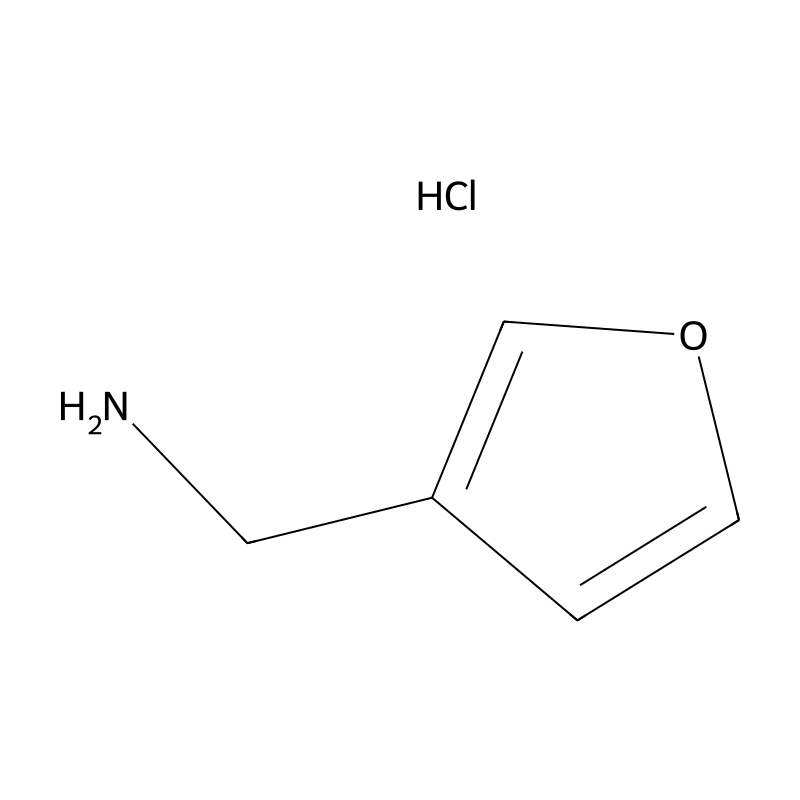

1-(3-Furyl)methanamine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1-(3-Furyl)methanamine hydrochloride is an organic compound characterized by the presence of a furyl group attached to a methanamine moiety. The furyl group is derived from furan, a five-membered aromatic ring containing oxygen. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and makes it suitable for various chemical and biological applications. Its molecular formula is C₄H₈ClN, and it has a molecular weight of approximately 109.56 g/mol .

While specific reactions involving 1-(3-Furyl)methanamine hydrochloride are not extensively documented, compounds with similar structures often participate in various chemical transformations. These may include:

- Nucleophilic substitutions: The amine group can act as a nucleophile, allowing for substitutions with electrophiles.

- Mannich reactions: 1-(3-Furyl)methanamine hydrochloride can potentially be used in Mannich reactions to synthesize more complex amines .

- Condensation reactions: It may undergo condensation with carbonyl compounds to form imines or other derivatives.

The synthesis of 1-(3-Furyl)methanamine hydrochloride can be achieved through several methods:

- Direct amination: This involves the reaction of 3-furyl aldehydes or ketones with ammonia or primary amines under acidic conditions to yield the corresponding amine.

- Reductive amination: A common method where a furyl ketone is reacted with an amine in the presence of reducing agents such as sodium borohydride or lithium aluminum hydride.

- Mannich reaction: Utilizing formaldehyde and an appropriate amine source can lead to the formation of 1-(3-Furyl)methanamine derivatives .

1-(3-Furyl)methanamine hydrochloride has potential applications in:

- Pharmaceuticals: As a building block for synthesizing bioactive compounds.

- Agricultural chemicals: Possible use in developing agrochemicals due to its biological activity.

- Material science: Could be explored for use in polymer chemistry or as a ligand in coordination chemistry .

Several compounds share structural similarities with 1-(3-Furyl)methanamine hydrochloride. Here are some notable examples:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-Aminofuran | Amino group at position 2 on furan | Exhibits different reactivity patterns compared to 1-(3-Furyl)methanamine. |

| 3-Aminofuran | Amino group at position 3 on furan | May show distinct biological activities due to position variation. |

| N-Methyl-(2-bromo-3-furyl)methylamine hydrochloride | Bromo substituent on furan | Increased lipophilicity; potential for different pharmacokinetics. |

| Furfurylamine | Simple furfuryl amine | Lacks the hydrochloride form; different solubility properties. |

The uniqueness of 1-(3-Furyl)methanamine hydrochloride lies in its specific substitution pattern and potential reactivity profiles compared to these similar compounds.

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant